Coniine hydrochloride Coniine hydrochloride
Brand Name: Vulcanchem
CAS No.: 555-92-0
VCID: VC0190824
InChI: InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
SMILES: CCCC1CCCCN1.Cl
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol

Coniine hydrochloride

CAS No.: 555-92-0

VCID: VC0190824

Molecular Formula: C8H18ClN

Molecular Weight: 163.69 g/mol

* For research use only. Not for human or veterinary use.

Coniine hydrochloride - 555-92-0

Description

Coniine hydrochloride is a salt form of coniine, an alkaloid found in poisonous plants such as poison hemlock (Conium maculatum) . Coniine itself is of significant historical, economic, and medical interest due to its presence in poison hemlock, as well as in other plants like yellow pitcher plant (Sarracenia flava) and fool's parsley (Aethusa cynapium) . Coniine affects the central nervous system and can be fatal to both humans and livestock due to respiratory paralysis . Death can be averted if artificial ventilation is maintained until the toxin is cleared from the system .

Coniine hydrochloride, with the molecular formula C8H18ClN, has a molecular weight of 163.69 g/mol . Coniine hydrochloride is created by combining coniine with hydrochloric acid . Coniine hydrochloride is soluble in water and alcohol . The hydrochloride form is crystalline and has various melting points depending on the specific salt .

Coniine is similar to nicotine in its toxicological effects, acting as a depolarizing neuromuscular blocker . Like coniine, nicotine binds to nicotinic receptors, causing paralysis; however, coniine's effects specifically result in an ascending flaccid paralysis . Another related compound is succinylcholine, a muscle relaxant that shares a similar mechanism of action by binding to nicotinic receptors and causing neuromuscular blockade .

CAS No. 555-92-0
Product Name Coniine hydrochloride
Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
IUPAC Name (2S)-2-propylpiperidine;hydrochloride
Standard InChI InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
Standard InChIKey JXBWZNQZRWZJIR-QRPNPIFTSA-N
SMILES CCCC1CCCCN1.Cl
Canonical SMILES CCCC1CCCCN1.Cl
PubChem Compound 12303861
Last Modified Aug 15 2023

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